![molecular formula C16H14ClN3O B2367015 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477846-50-7](/img/structure/B2367015.png)
7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline, a class of heterocyclic compounds . Quinazoline and its derivatives have been reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have exhibited a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods and depends on the substitutions on the quinazoline ring . Unfortunately, specific synthesis methods for “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” were not found in the retrieved papers.Molecular Structure Analysis
The molecular structure of “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is based on the quinazoline skeleton, which is a fused heterocyclic compound . The specific molecular structure would depend on the positions and types of substitutions on the quinazoline ring .Aplicaciones Científicas De Investigación
Targeted Therapy for Bladder Cancer
Bladder cancer remains a significant health challenge worldwide. Traditional therapies often face limitations such as multidrug resistance and severe side effects. Quinazoline derivatives, including gefitinib, have emerged as promising agents for targeted therapy. Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation. Other approved quinazoline derivatives (e.g., erlotinib, afatinib, and vandetanib) have demonstrated antitumor efficacy. Researchers are actively designing novel quinazoline-based compounds to combat bladder cancers .
Antimicrobial Properties
Quinazolinone derivatives, including 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine, have attracted interest for their antimicrobial potential. Various research groups have explored their structure-activity relationships (SAR) and found promising results. These compounds could contribute to combating infectious diseases .
Other Potential Applications
While the above fields are well-studied, there may be additional applications for this compound. Further research could uncover its effects on other cancers, neurological disorders, or metabolic pathways.
Direcciones Futuras
Quinazoline derivatives, including “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine”, have a wide range of biological activities and are of considerable interest in medicinal chemistry . Future research could focus on exploring their potential uses in various therapeutic applications, as well as developing efficient methods for their synthesis .
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinazoline derivatives are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-4-2-3-11(7-13)9-18-16-14-6-5-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOQSXCESVFKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
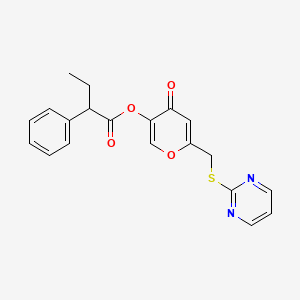
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)
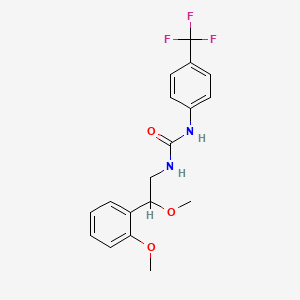


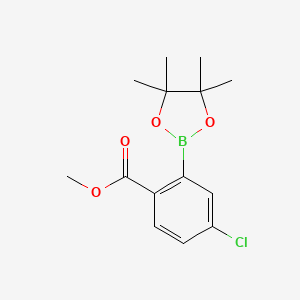
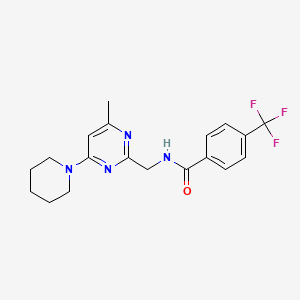
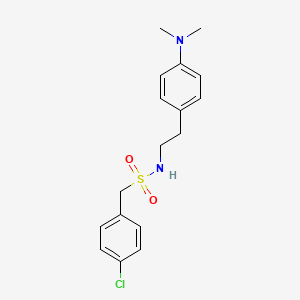
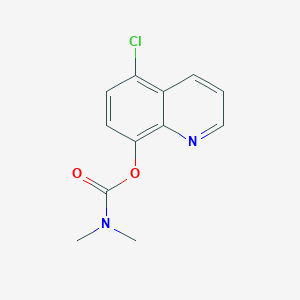
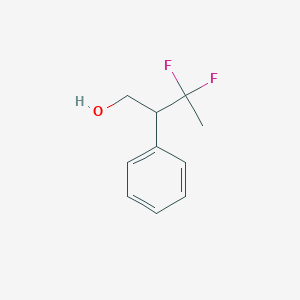
![N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2366951.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2366955.png)